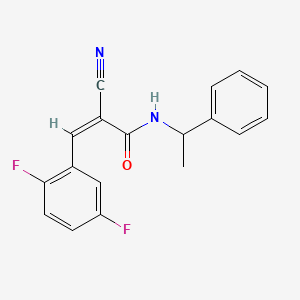
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide, also known as DFP-10917, is a chemical compound that has been identified as a potential drug candidate for the treatment of cancer. This compound belongs to the class of enamide derivatives and has shown promising results in preclinical studies.
作用机制
The mechanism of action of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is a key process in cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. As a result, cancer cells are unable to divide and proliferate, leading to their death.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to have minimal toxicity in normal cells, indicating that it has a selective cytotoxic effect towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest and inhibit angiogenesis, which are important processes in cancer development and progression.
实验室实验的优点和局限性
One of the main advantages of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide is its selective cytotoxic effect towards cancer cells, which reduces the risk of toxicity in normal cells. However, the synthesis of this compound is complex and requires multiple steps, which can be a limitation for large-scale production. Moreover, the in vivo efficacy of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has not been fully established, and further studies are needed to evaluate its potential as a cancer therapy.
未来方向
There are several future directions for the research on (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to investigate the synergistic effect of this compound with other chemotherapeutic agents, which may enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore the use of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide in combination with targeted therapies, such as immunotherapy or molecularly targeted agents. Moreover, the development of novel drug delivery systems for (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide may improve its pharmacokinetic properties and increase its efficacy in vivo.
合成方法
The synthesis of (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves a multi-step process that starts with the reaction of 2,5-difluorobenzonitrile with ethylmagnesium bromide. The resulting compound is then reacted with 1-phenylethylamine to obtain the intermediate product, which is further reacted with acryloyl chloride to yield (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide.
科学研究应用
(Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, (Z)-2-Cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.
属性
IUPAC Name |
(Z)-2-cyano-3-(2,5-difluorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O/c1-12(13-5-3-2-4-6-13)22-18(23)15(11-21)9-14-10-16(19)7-8-17(14)20/h2-10,12H,1H3,(H,22,23)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUYDEUSSKDZBP-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2817159.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2817160.png)
![1-(3-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2817164.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)
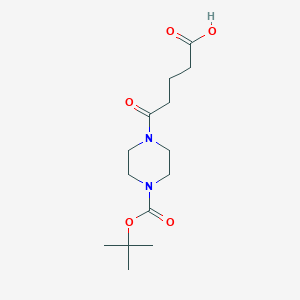
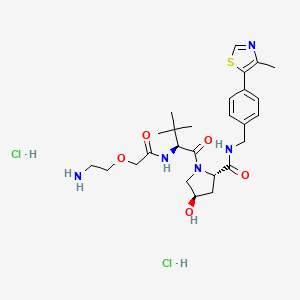
![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)
![(1R)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2817175.png)
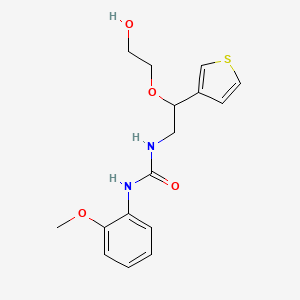
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)

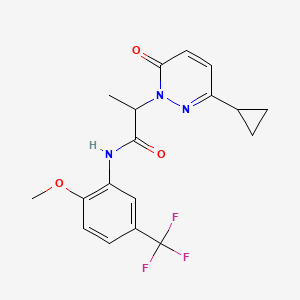
![Methyl 6-chloro-3-[methyl(4-methylcyclohexyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2817180.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2817181.png)